5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine
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Overview
Description
5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine: is a chemical compound with the molecular formula C10H14BrN3O and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a 1-methylpiperidin-4-yloxy group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have important applications in the fields of medicine, chemical industry, and functional materials . In drug discovery, especially in the research and development of anticancer drugs, this compound is a significant intermediate containing a pyrimidine ring
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is not well-defined. It is hypothesized that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine typically involves a nucleophilic substitution reaction. One common method is the reaction of 5-bromo-2-chloropyrimidine with 1-methylpiperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate (K3PO4), solvents like tetrahydrofuran (THF).
Major Products:
- Substituted pyrimidines with various functional groups replacing the bromine atom.
- Coupled products with aryl or vinyl groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry: 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. It is used in the design of inhibitors for specific enzymes and receptors .
Industry: The compound finds applications in the chemical industry for the production of specialty chemicals and materials. Its unique structure makes it a useful precursor in the synthesis of advanced materials with specific properties .
Comparison with Similar Compounds
5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness: 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is unique due to the combination of the bromine atom and the 1-methylpiperidin-4-yloxy group attached to the pyrimidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-(1-methylpiperidin-4-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFZXAULWFSULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.